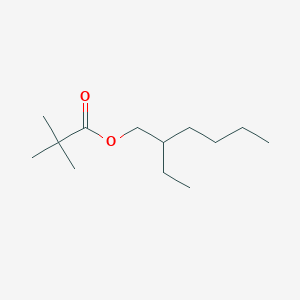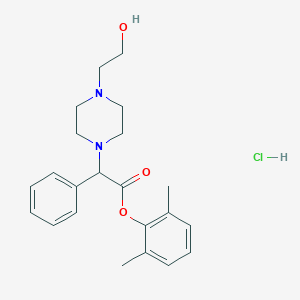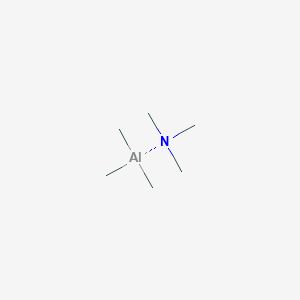
(3,4-ジメチルフェニル)チオ尿素
概要
説明
(3,4-Dimethylphenyl)thiourea is a chemical compound that belongs to the family of thioureas, which are characterized by the presence of the thiourea moiety (–NH–C(=S)–NH–). Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thioureas was achieved by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine . Similarly, a series of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives were synthesized and characterized by typical spectroscopic techniques . These methods demonstrate the versatility of thiourea synthesis, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed by X-ray crystallography. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined using single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond of the type N–H...O . The crystal and molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, was also determined by X-ray methods, showing an exact C2 symmetry . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of thiourea derivatives.
Chemical Reactions Analysis
Thiourea derivatives undergo various chemical reactions, which can be influenced by their molecular structure. For example, the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione leads to the formation of imidazoline derivatives, with a proposed mechanism based on intermediates isolated from related reactions . The reactivity of thiourea compounds can be exploited in the synthesis of novel molecules with potential applications in different domains.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The infrared spectra of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The crystal structure analysis often reveals the presence of intramolecular and intermolecular hydrogen bonds, which can affect the compound's melting point, solubility, and stability . These properties are crucial for the practical applications of thiourea derivatives in different fields.
科学的研究の応用
有機合成
チオ尿素およびその誘導体、(3,4-ジメチルフェニル)チオ尿素を含む、は有機合成分野において重要な焦点となっています。 . それらはいくつかの有機合成反応の中間体として使用されます . これらの構造と活性は、過去5年間の研究の焦点となっており、有機合成分野における大きな進歩を強調しています .
製薬業界
チオ尿素誘導体は製薬業界で使用されています . それらはさまざまなアニリンとCS2の反応によって合成されてきました . 合成された化合物は、UV-可視および核磁気共鳴(NMR)分光法を使用して特性評価されています .
抗菌特性
研究により、チオ尿素誘導体は抗菌特性を持つことが示されています . それらの抗菌力はスクリーニングされています . たとえば、化合物4は、選択された細菌株に対してより活性があることがわかりました .
抗酸化特性
作用機序
Target of Action
(3,4-Dimethylphenyl)thiourea, like other thiourea derivatives, has been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase and α-glucosidase) and neurotransmission (AChE and BuChE).
Mode of Action
Thiourea derivatives are known to inhibit the activity of the aforementioned enzymes . This inhibition could be due to the compound binding to the active site of the enzymes, preventing their normal function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the digestion of carbohydrates, potentially leading to decreased glucose absorption . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .
Result of Action
The inhibition of the target enzymes by (3,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to decreased blood glucose levels . The inhibition of AChE and BuChE could potentially affect nerve signal transmission .
Safety and Hazards
特性
IUPAC Name |
(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAZPFKTDKAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357613 | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16738-18-4 | |
| Record name | 16738-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the N-H…S hydrogen bonding observed in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea?
A1: The research paper demonstrates that N-benzoyl-N'-(3,4-dimethylphenyl)thiourea molecules arrange themselves in a specific pattern within the crystal structure. This arrangement is stabilized by N-H…S hydrogen bonding, where the nitrogen-bound hydrogen atom of one molecule interacts with the sulfur atom of an adjacent molecule []. This type of interaction influences the compound's physical properties like melting point, solubility, and stability in solid form. Understanding such intermolecular interactions is crucial for predicting how a compound might interact with biological targets, which is a fundamental step in drug discovery.
Q2: The paper mentions a C=S bond distance. Why is this information relevant?
A2: The C=S bond distance in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea is reported as 1.667(2) Å []. This bond length provides insights into the electronic properties and reactivity of the thiourea group. Variations in bond lengths within a molecule, influenced by factors like electronic effects and intermolecular interactions, can affect how a compound interacts with biological systems. This information can be valuable for structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure impact its biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)






![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
